2-[(3,4-Dihydroxyphenyl)methylidene]-1-benzofuran-3-one
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Overview
Description
SKI-V is a potent, non-competitive inhibitor of sphingosine kinase, specifically targeting the enzyme sphingosine kinase 1 (SPHK1). It is known for its ability to reduce the formation of sphingosine-1-phosphate, a crucial signaling molecule involved in cell proliferation and survival. SKI-V has shown significant potential in inducing apoptosis and exhibiting anti-tumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKI-V involves several steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the condensation of appropriate aromatic aldehydes with amines to form the core structure.
Functionalization: Introduction of functional groups such as hydroxyl, methoxy, or halogen groups to enhance the activity and specificity of the compound.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of SKI-V follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
SKI-V undergoes several types of chemical reactions, including:
Oxidation: SKI-V can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on SKI-V, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of SKI-V with modified functional groups, which can have different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, SKI-V is used as a tool compound to study the role of sphingosine kinase in various biochemical pathways. It helps in understanding the enzyme’s function and its impact on cellular processes.
Biology
In biological research, SKI-V is used to investigate the role of sphingosine-1-phosphate in cell signaling, proliferation, and apoptosis. It is particularly valuable in studying cancer biology and the mechanisms of tumor growth and metastasis.
Medicine
SKI-V has shown promise in preclinical studies as a potential anti-cancer agent. Its ability to induce apoptosis in cancer cells makes it a candidate for further development as a therapeutic agent.
Industry
In the pharmaceutical industry, SKI-V is used in drug discovery and development programs focused on targeting sphingosine kinase and related pathways. It serves as a lead compound for developing new drugs with improved efficacy and safety profiles.
Mechanism of Action
SKI-V exerts its effects by inhibiting sphingosine kinase 1, leading to a decrease in the production of sphingosine-1-phosphate. This reduction disrupts the signaling pathways that promote cell survival and proliferation, ultimately inducing apoptosis in cancer cells. The compound also inhibits phosphoinositide 3-kinase, further contributing to its anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another sphingosine kinase inhibitor with immunomodulatory properties.
Safingol: A sphingosine analog that inhibits sphingosine kinase and has shown anti-cancer activity.
ABC294640: A selective inhibitor of sphingosine kinase 2 with potential anti-cancer and anti-inflammatory effects.
Uniqueness of SKI-V
SKI-V is unique due to its non-competitive inhibition of sphingosine kinase 1 and its dual inhibition of phosphoinositide 3-kinase. This dual action enhances its anti-tumor efficacy and makes it a valuable tool in cancer research and drug development.
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Properties
Molecular Formula |
C15H10O4 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H |
InChI Key |
HCBULGQMULJTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2 |
Origin of Product |
United States |
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